4,7,7-Trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 330.4 g/mol. This compound is classified as a bicyclic hydrazide derivative, which incorporates both a bicyclo[2.2.1]heptane structure and a phenylacetyl moiety. The compound's unique structure may confer specific biological activities and applications in various scientific fields.
The compound is cataloged under the CAS number 13429-83-9 and has been referenced in multiple chemical databases including PubChem and Sigma-Aldrich. It falls under the broader category of organic compounds that exhibit diverse chemical properties due to their complex structures. The presence of both hydrazide and bicyclic frameworks makes it an interesting subject for synthetic chemistry and pharmacological research.
The synthesis of 4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to enhance yields and selectivity towards the target compound.
The molecular structure of 4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide can be represented by its IUPAC name, which reflects its complex arrangement of atoms:
The compound's structural representation can be depicted using SMILES notation: CC(C)(C)C1(C(=O)N(NC(=O)C(C)C)C(C)C)O[C@@](C)(CC1)C.
4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide can undergo various chemical reactions typical for hydrazides, including:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms specific to hydrazides and bicyclic compounds.
Research into related compounds suggests potential applications in medicinal chemistry, particularly in developing agents with anti-inflammatory or antimicrobial properties.
Key physical properties include:
Chemical characteristics may include:
This compound has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1